Dodecanoic acid, trimethylsilyl ester
Description
Properties
CAS No. |
55520-95-1 |
|---|---|
Molecular Formula |
C15H32O2Si |
Molecular Weight |
272.50 g/mol |
IUPAC Name |
trimethylsilyl dodecanoate |
InChI |
InChI=1S/C15H32O2Si/c1-5-6-7-8-9-10-11-12-13-14-15(16)17-18(2,3)4/h5-14H2,1-4H3 |
InChI Key |
RHDZBWSXEZTMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Dodecanoic Acid Methyl Ester (Methyl Laurate)
- Structure : CH3(CH2)10COOCH3.
- Applications : Common in biodiesel production and as a reference standard in GC-MS quantification .
- Analytical Performance : Lacks the TMS group, resulting in lower thermal stability and higher polarity compared to the TMS derivative. Detected at RT ~8.38 min in GC-MS .
- Biological Activity : Found in antimicrobial plant extracts but less frequently associated with detoxification roles compared to TMS esters .
Dodecanoic Acid, 1,2,3-Propanetriyl Ester (Trilaurin)
- Structure : A triglyceride with three lauric acid chains esterified to glycerol.
- Applications : Exhibits antimicrobial, antiarthritic, and hepatoprotective properties in plant extracts .
- Stability : Hydrolyzes more readily than TMS esters under basic or enzymatic conditions, releasing free lauric acid .
Oleyl Laurate (Dodecanoic Acid, 9-Octadecenyl Ester)
Decanoic Acid, Dodecyl Ester
- Structure : CH3(CH2)8COO(CH2)11CH3.
- Properties : Longer alkyl chain (C22) increases hydrophobicity and melting point (340.58 g/mol) relative to TMS laurate .
Key Comparative Data
Emerging Trends
- Green Chemistry: Ionic liquids (e.g., cholinium hexanoate) hydrolyze triglycerides like trilaurin into free acids and methyl esters, highlighting the reactivity hierarchy: triglycerides > methyl esters > TMS esters .
- Metabolomics: Automated scripts for GC×GC-TOFMS data prioritize TMS esters due to their diagnostic fragmentation patterns (e.g., m/z 73, 75) .
Q & A
Q. What are the validated synthetic routes for producing dodecanoic acid, trimethylsilyl ester, and how do reaction conditions influence yield?
this compound is typically synthesized via silylation of dodecanoic acid using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or imidazole) under anhydrous conditions . Reaction efficiency depends on:
- Molar ratios : Excess TMSCl (1.5–2 equivalents) ensures complete derivatization.
- Solvent choice : Non-polar solvents (e.g., hexane) minimize side reactions.
- Temperature : Room temperature or mild heating (~40°C) optimizes reaction kinetics without decomposition .
Yield validation requires GC-MS or NMR to confirm esterification and quantify unreacted starting materials .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 73 for trimethylsilyl groups) confirm identity .
- FT-IR : Peaks at ~1250 cm⁻¹ (Si-CH₃) and ~840 cm⁻¹ (Si-O-C) validate silyl ester formation .
- ¹H/¹³C NMR : Trimethylsilyl protons appear as singlets at δ 0.1–0.3 ppm; carbonyl carbons resonate at ~170 ppm .
Cross-referencing with NIST databases ensures accurate spectral matching .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ester .
- Incompatibilities : Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which degrade the ester into dodecanoic acid and hexamethyldisiloxane .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or transesterification reactions?
The trimethylsilyl group acts as a protecting group , stabilizing the carboxylate via steric hindrance and electron donation. In transesterification, nucleophiles (e.g., alcohols) attack the electrophilic carbonyl carbon, displacing the silyloxy group. Kinetic studies using isotopic labeling (¹⁸O) or computational modeling (DFT) can elucidate transition states .
Q. How do conflicting thermodynamic data (e.g., boiling points) from different sources impact experimental design?
Discrepancies in reported boiling points (e.g., 448 K in vs. unspecified in ) may arise from impurities or measurement methods . Researchers should:
Q. What strategies resolve challenges in detecting trace impurities (e.g., unreacted dodecanoic acid) in synthesized batches?
Q. How does the compound interact with biological macromolecules (e.g., proteins), and what assays are suitable for studying these interactions?
While direct biological activity is undocumented, its hydrophobic nature may facilitate membrane permeability studies . Use:
Q. What role does the compound play in derivatization workflows for GC-MS analysis of fatty acids, and how does it compare to other silylating agents?
It enhances volatility and thermal stability of fatty acids, improving chromatographic resolution. Compared to BSTFA or MTBSTFA, trimethylsilyl esters offer:
Methodological Troubleshooting
Q. How to address inconsistent GC-MS peak areas in quantitative analyses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
